molecular formula C14H13N3O4S B2362984 N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 1007757-42-7

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No. B2362984
CAS RN: 1007757-42-7
M. Wt: 319.34
InChI Key: DMTQSOCAUPSGEG-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPC is a pyridine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism Of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has also been shown to inhibit the NF-kappaB signaling pathway, which is involved in inflammation and cell survival. In addition, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects
N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor angiogenesis. In inflammation, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disorders, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid plaques.

Advantages And Limitations For Lab Experiments

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide is also relatively easy to synthesize using various methods. However, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has some limitations, including its low yield in some synthesis methods and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide research. One direction is to further explore its potential therapeutic applications in cancer treatment, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand how it inhibits various enzymes and signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide to increase its yield and reduce potential toxicity.

Synthesis Methods

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been synthesized using different methods, including the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 2-methoxy-5-nitrobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 2-methoxy-5-nitroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The yield of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide varies depending on the method used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurodegenerative disorders. In cancer treatment, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. Inflammation is a common factor in various diseases, and N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been studied for its potential to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-21-12-6-5-9(17(19)20)8-11(12)16-13(18)10-4-3-7-15-14(10)22-2/h3-8H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTQSOCAUPSGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(N=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide

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